2-[3-(3-chlorophenyl)-2-oxoimidazolidin-1-yl]-N-(2-methyl-1,3-benzothiazol-5-yl)acetamide
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Overview
Description
2-[3-(3-chlorophenyl)-2-oxoimidazolidin-1-yl]-N-(2-methyl-1,3-benzothiazol-5-yl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines an imidazolidinone ring with a benzothiazole moiety, making it an interesting subject for research in medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(3-chlorophenyl)-2-oxoimidazolidin-1-yl]-N-(2-methyl-1,3-benzothiazol-5-yl)acetamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the imidazolidinone ring, followed by the introduction of the chlorophenyl group. The final step involves the coupling of the imidazolidinone derivative with the benzothiazole moiety under specific reaction conditions, such as the use of a base like potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques like recrystallization and chromatography would be essential to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
2-[3-(3-chlorophenyl)-2-oxoimidazolidin-1-yl]-N-(2-methyl-1,3-benzothiazol-5-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
2-[3-(3-chlorophenyl)-2-oxoimidazolidin-1-yl]-N-(2-methyl-1,3-benzothiazol-5-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases like cancer and neurological disorders.
Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-[3-(3-chlorophenyl)-2-oxoimidazolidin-1-yl]-N-(2-methyl-1,3-benzothiazol-5-yl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. For instance, it could inhibit a key enzyme in a metabolic pathway, leading to the accumulation or depletion of certain metabolites, thereby exerting its biological effects.
Comparison with Similar Compounds
Similar Compounds
2-[3-(3-chlorophenyl)-2-oxoimidazolidin-1-yl]-N-(2-methyl-1,3-benzothiazol-5-yl)acetamide: shares structural similarities with other imidazolidinone and benzothiazole derivatives.
2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines: These compounds also exhibit interesting biological activities and are used in medicinal chemistry.
Palladium(II) acetate: While not structurally similar, it is used in similar synthetic applications as a catalyst.
Uniqueness
The uniqueness of this compound lies in its combined structural features, which confer specific chemical reactivity and biological activity. Its dual functional groups allow for versatile applications in various fields, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-[3-(3-chlorophenyl)-2-oxoimidazolidin-1-yl]-N-(2-methyl-1,3-benzothiazol-5-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN4O2S/c1-12-21-16-10-14(5-6-17(16)27-12)22-18(25)11-23-7-8-24(19(23)26)15-4-2-3-13(20)9-15/h2-6,9-10H,7-8,11H2,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJHUKSSDPTYXPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C=CC(=C2)NC(=O)CN3CCN(C3=O)C4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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